4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine
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Overview
Description
4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol It is characterized by the presence of tert-butoxy, cyclopropoxy, and methyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylpyridine
- 3-Cyclopropylpyridine
- 2-Methylpyridine
Comparison
4-Tert-butoxy-3-cyclopropoxy-2-methylpyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO2/c1-9-12(15-10-5-6-10)11(7-8-14-9)16-13(2,3)4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
BMIWEHXVZUAZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
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